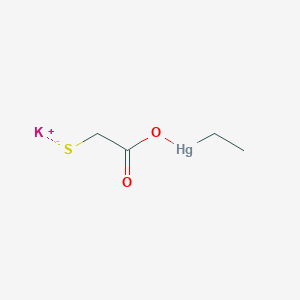
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium is a chemical compound that belongs to the class of organomercury compounds It is characterized by the presence of a mercurate ion complexed with ethyl mercaptoacetate and potassium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium typically involves the reaction of mercuric chloride with ethyl mercaptoacetate in the presence of a base such as potassium hydroxide. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Aqueous or organic solvents like ethanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Purity: High-purity reactants to ensure product quality.
Reaction Vessels: Large-scale reactors with efficient mixing and temperature control.
Purification: Techniques such as recrystallization or chromatography to obtain pure product.
Análisis De Reacciones Químicas
Types of Reactions
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The ethyl mercaptoacetate ligand can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Various thiols or amines.
Major Products Formed
Oxidation Products: Mercuric oxide, mercuric nitrate.
Reduction Products: Elemental mercury.
Substitution Products: New organomercury compounds with different ligands.
Aplicaciones Científicas De Investigación
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in bioconjugation.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium exerts its effects involves:
Molecular Targets: Interaction with thiol groups in proteins and enzymes.
Pathways Involved: Disruption of cellular processes through binding to essential biomolecules, leading to inhibition of enzyme activity and cellular toxicity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl mercaptoacetate
- Potassium thioglycolate
- Mercuric acetate
Comparison
Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S)-, potassium is unique due to its specific combination of mercury, ethyl mercaptoacetate, and potassium
Propiedades
Número CAS |
64048-06-2 |
|---|---|
Fórmula molecular |
C4H7HgKO2S |
Peso molecular |
358.85 g/mol |
Nombre IUPAC |
potassium;ethyl-(2-sulfidoacetyl)oxymercury |
InChI |
InChI=1S/C2H4O2S.C2H5.Hg.K/c3-2(4)1-5;1-2;;/h5H,1H2,(H,3,4);1H2,2H3;;/q;;2*+1/p-2 |
Clave InChI |
XWVMYVGJUIEGPC-UHFFFAOYSA-L |
SMILES canónico |
CC[Hg]OC(=O)C[S-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


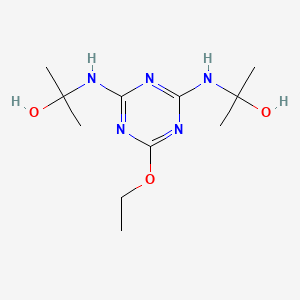
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
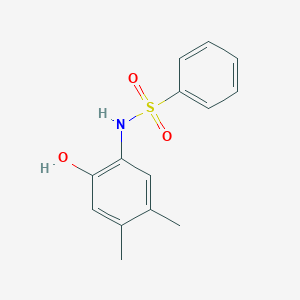

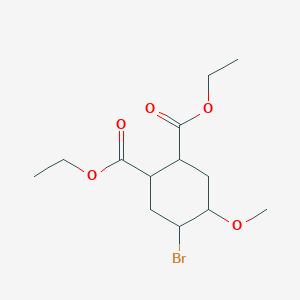



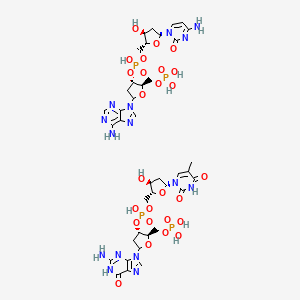



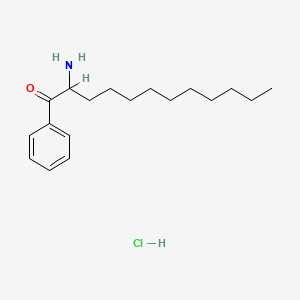
![trans-Bicyclo[4.2.0]octane](/img/structure/B14493224.png)
